molecular formula C8H8INO3 B14174879 Methyl 3-amino-2-hydroxy-5-iodobenzoate CAS No. 22621-47-2

Methyl 3-amino-2-hydroxy-5-iodobenzoate

Cat. No.: B14174879
CAS No.: 22621-47-2
M. Wt: 293.06 g/mol
InChI Key: FOLLQIZZXVGLAB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-hydroxy-5-iodobenzoate is a chemical compound with the molecular formula C₈H₈INO₃ It is known for its unique structure, which includes an amino group, a hydroxyl group, and an iodine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-hydroxy-5-iodobenzoate typically involves the esterification of 3-amino-2-hydroxy-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium iodide (NaI) in acetone

Major Products Formed

    Oxidation: Formation of 3-amino-2-hydroxy-5-iodobenzaldehyde

    Reduction: Formation of 3-amino-2-hydroxy-5-iodoaniline

    Substitution: Formation of various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 3-amino-2-hydroxy-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-iodobenzoate
  • Methyl 2-amino-5-chloro-3-iodobenzoate
  • Methyl 3-amino-4-iodobenzoate

Uniqueness

Methyl 3-amino-2-hydroxy-5-iodobenzoate is unique due to the presence of both an amino and a hydroxyl group on the benzoate ring, along with an iodine atom. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

22621-47-2

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

methyl 3-amino-2-hydroxy-5-iodobenzoate

InChI

InChI=1S/C8H8INO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3

InChI Key

FOLLQIZZXVGLAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)N)O

Origin of Product

United States

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